5-Bromo-2-(4-methoxyphenoxy)nicotinic acid
Description
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is a brominated nicotinic acid derivative featuring a 4-methoxyphenoxy substituent at the 2-position and a bromine atom at the 5-position of the pyridine ring. Its structure combines electron-withdrawing (bromine) and electron-donating (methoxyphenoxy) groups, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-18-9-2-4-10(5-3-9)19-12-11(13(16)17)6-8(14)7-15-12/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGMDXUSEQEOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid typically involves the following steps:
-
Etherification: : The 2-position of the nicotinic acid is functionalized with a 4-methoxyphenoxy group. This can be done via a nucleophilic aromatic substitution reaction where 4-methoxyphenol reacts with 2-chloronicotinic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like DMF or DMSO.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted nicotinic acids with various functional groups.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is being investigated for its potential as a pharmacophore in the development of new drugs, particularly in the fields of antimicrobial and anticancer therapies. Research indicates that compounds with similar structural features have shown promising results in inhibiting various cancer cell lines and bacterial strains.
Case Study: Anticancer Activity
A study focused on derivatives of nicotinic acid revealed that modifications to the structure, such as the introduction of bromine and methoxy groups, enhanced the compound's ability to inhibit tumor growth in vitro. Further investigations are needed to explore the exact mechanisms behind this activity.
Biological Studies
The compound is utilized in biological research to study enzyme inhibition and receptor binding. Its unique structural features allow it to interact with specific molecular targets, which can lead to insights into the mechanisms of action for various biological processes.
Example of Biological Interaction
Research has demonstrated that 5-bromo substitutions can significantly affect binding affinity at certain receptors, making it a valuable tool for studying neurotransmitter systems. For instance, compounds with similar structures have been shown to modulate adenosine receptors, which play a crucial role in numerous physiological processes.
Materials Science
In materials science, this compound is explored for its potential use in synthesizing novel materials with unique electronic and optical properties. This includes applications in organic electronics and photonic devices.
Application in Organic Electronics
Compounds with similar functionalities have been used to create organic light-emitting diodes (OLEDs) and photovoltaic cells, suggesting that this compound could be a candidate for further research in this area.
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Competes with substrate for active site binding |
| Receptor Modulation | Alters receptor activity through conformational changes |
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Nicotinic Acid Derivatives with Halogen and Alkoxy Substituents
Key Observations :
Phenoxy-Substituted Carboxylic Acids
Key Observations :
- Extension of the alkyl chain between the carboxylate and phenoxy group (e.g., butanoic acid vs. nicotinic acid) reduces catalytic efficiency in enzyme assays, as seen with GH3.15 .
- The rigid pyridine ring in nicotinic acid derivatives may restrict conformational flexibility, impacting binding affinity compared to flexible alkyl-chain analogs.
Physicochemical Properties
Purity and Elemental Composition
Key Observations :
Key Observations :
Biological Activity
5-Bromo-2-(4-methoxyphenoxy)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 324.127 g/mol
- CAS Number : 1215864-79-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Some notable mechanisms include:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. The IC values for DPPH scavenging assays are indicative of its potential in this area, although specific values for this compound are not yet established .
- Anti-inflammatory Effects : Research has shown that related compounds can inhibit nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory effects. For instance, certain derivatives have demonstrated a percentage inhibition ranging from 52.1% to 91.1% against lipopolysaccharide (LPS)-induced NO production .
Biological Activity Overview
Case Studies and Research Findings
- Antidiabetic Potential : A study on related compounds indicated that extracts significantly increased glucose consumption in liver cell lines, suggesting a mechanism for blood glucose regulation. The leaf extract was shown to reduce blood glucose levels effectively in diabetic rat models .
- Cytotoxicity : In vitro studies have indicated that derivatives of nicotinic acid can exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have been tested against Ehrlich ascites carcinoma (EAC) cells, showing promising results in prolonging the lifespan of treated mice and reducing tumor volume .
- Inhibitory Effects on Enzymes : Certain studies have reported that related compounds demonstrate inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. This suggests potential applications in managing diabetes .
Q & A
Q. What are the optimal conditions for synthesizing 5-Bromo-2-(4-methoxyphenoxy)nicotinic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution between 5-bromo-2-chloronicotinic acid and 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). Post-reaction, extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/EtOAc gradient). Validate purity using:
Q. How can researchers assess the solubility and stability of this compound in biological buffers?
Methodological Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy at λ_max (~280–300 nm) .
- Stability: Incubate at 37°C in PBS or cell culture media. Monitor degradation over 24–72 hours using LC-MS to detect breakdown products (e.g., hydrolysis of the methoxyphenoxy group) .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- FT-IR to identify functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹, C-Br stretch at ~600 cm⁻¹) .
- 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals and confirm regioselectivity of substitution .
- X-ray crystallography (if crystalline) for definitive bond-length and angle analysis .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, OMe) influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids), while the electron-donating methoxy group deactivates the adjacent aromatic ring. To optimize coupling efficiency:
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
Methodological Answer:
- Dose-response curves to confirm IC₅₀ consistency. Test multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
- Target engagement assays (e.g., thermal shift or SPR) to validate direct binding to suspected targets (e.g., kinases or receptors) .
- Metabolomic profiling to identify off-target interactions or metabolite interference .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB). Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .
- MD simulations (GROMACS) to assess binding stability over 100-ns trajectories. Analyze hydrogen bonds and hydrophobic contacts .
- QSAR models to correlate substituent modifications (e.g., Br vs. Cl) with activity trends .
Q. What experimental designs minimize batch-to-batch variability in pharmacological studies?
Methodological Answer:
Q. How does the compound’s logP affect membrane permeability in cellular uptake studies?
Methodological Answer:
- Experimental logP determination: Shake-flask method (octanol/water partition) followed by HPLC quantification .
- Parallel Artificial Membrane Permeability Assay (PAMPA) to model passive diffusion. Compare with positive controls (e.g., propranolol) .
- Caco-2 cell monolayers to assess active transport (e.g., efflux ratios via LC-MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
